Scaffold-Driven Potency Enhancement in CCR8 Antagonism: Micromolar to Sub-Nanomolar Affinity Through [4.6] Core Optimization
First-generation small-molecule CCR8 antagonists built on the diazaspiro[4.6]undecane scaffold exhibited only micromolar potency. Through systematic substitution on the N-benzyl and amide positions—while retaining the [4.6] spiro core—second-generation antagonist AZ084 achieved a Ki of 0.9 nM against human CCR8, representing an improvement of at least three orders of magnitude [1]. By contrast, analogue series constructed on diazaspiro[5.5]undecane cores reported in the same therapeutic area (CCR8 antagonism) remained in the micromolar range and were not advanced to in vivo profiling [2]. This differential progression demonstrates that the [4.6] ring system provides a privileged geometry for achieving high-affinity allosteric inhibition that is not readily accessible with the [5.5] scaffold.
| Evidence Dimension | CCR8 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.9 nM (AZ084, a 2,8-diazaspiro[4.6]undecane derivative) |
| Comparator Or Baseline | First-generation [4.6] antagonists: micromolar potency; 3,9-diazaspiro[5.5]undecane CCR8 antagonists reported in patent AR-055630-A1: micromolar range (exact nM not reported) |
| Quantified Difference | ≥1,000-fold improvement over first-generation [4.6] leads; [5.5] comparators did not reach nanomolar range |
| Conditions | CCR8 binding assay; allosteric inhibition confirmed by ligand saturation and wash-off experiments |
Why This Matters
For procuring a CCR8-targeted lead, selecting the [4.6] scaffold provides a demonstrated path from micromolar screening hits to sub-nanomolar clinical candidates, whereas [5.5] scaffolds lack equivalent published validation in this target class.
- [1] Connolly, S.; et al. Orally bioavailable allosteric CCR8 antagonists inhibit dendritic cell, T cell and eosinophil migration. Biochem. Pharmacol. 2012, 83, 778–787. View Source
- [2] Patent AR-055630-A1. Derivatives of Diazaspiro as Antagonists of the CCR8 Receptor. Filed 2005-09-06. View Source
